1-(1,3-Dioxolan-2-yl)-dodecan-2-one
Overview
Description
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was developed based on glucose as an eco-friendly reductant .Molecular Structure Analysis
The molecular structure of a 1,3-dioxolane ring involves an oxygen atom at the 2-position . The molecules of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol, display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .Chemical Reactions Analysis
The reactivity of the azoxy group in 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide allows them to be used as building blocks in fine organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline, it’s recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .Scientific Research Applications
Application 1: Stereoselective Formation of Substituted 1,3-Dioxolanes
- Summary of the Application : The stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
- Methods of Application : The reaction proceeded via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
- Results or Outcomes : This method allows for the stereoselective formation of substituted 1,3-dioxolanes .
Application 2: Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Summary of the Application : A simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant .
- Methods of Application : The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes : This method provides a simple and eco-friendly approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
Application 3: Synthesis of Triazoles Containing 1,3-Dioxolane Rings
- Summary of the Application : Thirteen new triazoles containing 1,3-dioxolane rings were synthesized .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The synthesized compounds were found to possess some fungicidal and plant growth regulant activities .
Safety And Hazards
Future Directions
The future directions for research on 1,3-dioxolane compounds could involve exploring their potential uses in various fields, such as their use as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)dodecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-15-17-11-12-18-15/h15H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNLPXPEQAJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291320 | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-dodecan-2-one | |
CAS RN |
1263365-83-8 | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.